molecular formula C15H14F3N3O3S2 B2461800 4-[(5-Methylthiophen-2-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380182-63-6

4-[(5-Methylthiophen-2-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2461800
CAS No.: 2380182-63-6
M. Wt: 405.41
InChI Key: KCWKEFDMRGUXGG-UHFFFAOYSA-N
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Description

4-[(5-Methylthiophen-2-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and piperazine

Preparation Methods

The synthesis of 4-[(5-Methylthiophen-2-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by their functionalization and coupling. Common synthetic routes include:

Mechanism of Action

The mechanism of action of 4-[(5-Methylthiophen-2-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert anti-cancer effects . The exact pathways and molecular targets depend on the specific application and the biological context.

Comparison with Similar Compounds

4-[(5-Methylthiophen-2-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of these heterocyclic structures, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(5-methylthiophen-2-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S2/c1-10-2-3-14(25-10)26(23,24)20-6-7-21(13(22)9-20)11-4-5-19-12(8-11)15(16,17)18/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWKEFDMRGUXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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